N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-formylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-5-4-9(8(6-13)11-10)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,12) |
InChI Key |
XLNZEDCBPYCONH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the formyl group is added via a formylation reaction. The methanesulfonamide group is attached using sulfonamide chemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide can be compared with similar compounds like:
N-(5-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide: Differing in the position of the formyl group.
N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide: Differing in the position of the methanesulfonamide group. These comparisons highlight the uniqueness of this compound in terms of its specific functional group positions and resulting chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
